Carbonyl chloride fluoride

Description

BenchChem offers high-quality Carbonyl chloride fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbonyl chloride fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

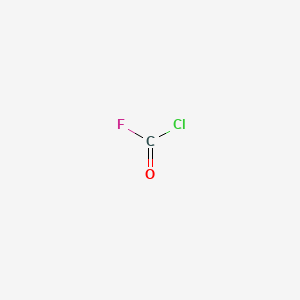

Structure

3D Structure

Properties

IUPAC Name |

carbonyl chloride fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CClFO/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVVNXMNLYYMOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073897 | |

| Record name | Carbonic chloride fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353-49-1 | |

| Record name | Carbonic chloride fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonyl chloride fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic chloride fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonyl chloride fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Carbonyl Chloride Fluoride from Phosgene

Abstract

Carbonyl chloride fluoride (COClF), a reactive acyl halide, serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Its synthesis from phosgene (COCl₂) represents a critical transformation in industrial and laboratory settings. This guide provides a comprehensive overview of the core chemical principles, synthetic methodologies, and critical safety protocols for the preparation of carbonyl chloride fluoride from phosgene and its surrogates. We delve into the mechanistic nuances of halogen exchange reactions, present detailed experimental procedures, and underscore the stringent safety measures required when handling these highly toxic materials. This document is intended for researchers, chemists, and process development professionals engaged in fluorination chemistry and the synthesis of fine chemicals.

Introduction: The Significance of Carbonyl Chloride Fluoride

Phosgene (COCl₂), a foundational C1 building block, is produced on a massive scale for the manufacture of polycarbonates and polyurethanes.[2] Its high reactivity also makes it a precursor for a vast array of chemical intermediates. Carbonyl chloride fluoride (COClF) is one such derivative, formed by the partial fluorination of phosgene. The introduction of a single fluorine atom significantly modulates the reactivity of the carbonyl center, making COClF a more selective reagent than phosgene in certain applications. It is a key intermediate for introducing the -COF group and is used in the production of isocyanates, pesticides, and pharmaceuticals.[1][3]

The synthesis of COClF is fundamentally a halogen exchange (halex) reaction. The challenge lies in controlling the reaction to favor the monosubstituted product over the fully substituted carbonyl fluoride (COF₂), also known as fluorophosgene.[4] This guide will explore the primary synthetic routes to achieve this selective transformation.

Chemical Principles and Reaction Mechanism

The conversion of phosgene to carbonyl chloride fluoride is a nucleophilic substitution reaction at the carbonyl carbon. A fluoride source replaces one of the chlorine atoms. The reaction proceeds stepwise:

Step 1: COCl₂ + F⁻ → COClF + Cl⁻ Step 2: COClF + F⁻ → COF₂ + Cl⁻

To selectively synthesize COClF, the reaction must be stopped after the first step. This can be achieved by controlling stoichiometry, reaction time, temperature, and the choice of fluorinating agent.

The mechanism often involves the coordination of a Lewis acidic catalyst (if present) to the carbonyl oxygen of phosgene, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the fluoride ion.

Figure 1: Stepwise Halogen Exchange Mechanism. A simplified representation of the two-step nucleophilic substitution process for the fluorination of phosgene.

Synthetic Methodologies

Several methods have been developed for the synthesis of carbonyl chloride fluoride, primarily differing in the choice of fluorinating agent.

Fluorination with Metal Fluorides

Metal fluorides are common reagents for halogen exchange reactions. Antimony trifluoride (SbF₃), often activated with a pentavalent antimony species like SbCl₅, is a classic reagent for this type of transformation, known as the Swarts reaction.[5] SbF₃ is a mild fluorinating agent, which can be advantageous for achieving partial fluorination.[6]

The active species is believed to be antimony trifluorodichloride (SbCl₂F₃), which facilitates the halogen exchange.[5] Careful control of reaction conditions is necessary to prevent the formation of the difluorinated byproduct, COF₂.

In Situ Generation from Triphosgene and Potassium Fluoride (KF)

Directly handling phosgene gas is extremely hazardous and requires specialized equipment.[7] A significant advancement in safety and convenience involves the use of triphosgene, a stable solid, as a phosgene surrogate. A recent method demonstrates that the reaction of triphosgene with potassium fluoride (KF) in an appropriate solvent like acetonitrile can generate both carbonyl chloride fluoride and carbonyl fluoride in situ.[8] These reactive intermediates can then be used directly for subsequent transformations, such as the synthesis of acyl fluorides from carboxylic acids.[8][9] This method is particularly valuable as it avoids the isolation of the hazardous COClF gas.

Analysis by ¹⁹F NMR spectroscopy has confirmed that both fluorophosgene (COF₂) and chlorofluorophosgene (COClF) are generated as reactive intermediates in this process.[8]

Detailed Experimental Protocol: In Situ Generation and Trapping of Carbonyl Chloride Fluoride

This protocol is adapted from a procedure for synthesizing acyl fluorides, where carbonyl chloride fluoride is generated in situ as a key reactive intermediate.[9]

Objective: To generate carbonyl chloride fluoride from triphosgene and KF and trap it with a carboxylic acid to form an acyl fluoride, confirming its formation.

Materials:

-

Triphosgene (Bis(trichloromethyl) carbonate)

-

Potassium Fluoride (KF), spray-dried

-

A representative carboxylic acid (e.g., [1,1'-biphenyl]-4-carboxylic acid)

-

Dry Acetonitrile (MeCN)

-

Nitrogen (N₂) gas supply

-

Standard Schlenk line and glassware

Experimental Workflow Diagram:

Figure 2: Experimental Workflow. Step-by-step process for the in situ generation and trapping of carbonyl chloride fluoride.

Step-by-Step Procedure:

-

Preparation: In an oven-dried 10 mL Schlenk tube under a nitrogen atmosphere, add triphosgene (0.1 mmol, 0.37 equiv) and spray-dried potassium fluoride (1.2 mmol, 4.0 equiv).[9]

-

Reagent Addition: To this solid mixture, add the carboxylic acid (0.3 mmol, 1.0 equiv) followed by dry acetonitrile (3.0 mL).[9]

-

Reaction: Seal the Schlenk tube and stir the reaction mixture in an oil bath preheated to 80 °C for 4 hours.[9] The triphosgene will decompose to phosgene, which then reacts with KF to form COClF and COF₂. These intermediates subsequently react with the carboxylic acid.

-

Workup: After the reaction period, cool the mixture to room temperature.[9]

-

Isolation: Filter the reaction mixture to remove solid KF and other inorganic salts. Rinse the solid with a small amount of acetonitrile.[9]

-

Concentration: Concentrate the combined filtrate under reduced pressure (in vacuo).[9]

-

Analysis and Purification: Analyze the crude product by ¹⁹F NMR to confirm the formation of the acyl fluoride product. The residue can then be purified by flash column chromatography.[9]

Data Summary

The following table summarizes typical reaction parameters for the generation of acyl fluorides via in situ generated carbonyl chloride fluoride/carbonyl fluoride.

| Reactant 1 | Reactant 2 | Fluoride Source | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Reference |

| Carboxylic Acid | Triphosgene | KF | MeCN | 80 | 4 | 85-99 | [9] |

Critical Safety and Handling Protocols

WARNING: Phosgene, triphosgene, carbonyl chloride fluoride, and carbonyl fluoride are extremely toxic and corrosive. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment. [7][10]

-

Engineering Controls: All work must be performed in a high-performance chemical fume hood.[10] Consider using a dedicated, ventilated gas cabinet for storing phosgene cylinders, if applicable.[7]

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: Not typically required if work is conducted properly within a fume hood. However, for any potential exposure above the permissible limit, a NIOSH-approved supplied-air respirator is necessary.[10]

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[10]

-

Hand Protection: Use chemically resistant gloves (e.g., Viton® is recommended for phosgene).[10]

-

Body Protection: Wear a flame-resistant lab coat and closed-toe shoes. Ensure no skin is exposed.[10]

-

-

Decontamination and Waste Disposal:

-

All equipment should be decontaminated with a suitable solution (e.g., aqueous ammonia) to neutralize any residual phosgene or related compounds before removal from the fume hood.

-

Contaminated clothing should be removed immediately and decontaminated.[11][12] Exposed skin should be flushed with copious amounts of water.[11]

-

All chemical waste must be disposed of according to institutional and governmental regulations.[10]

-

-

Emergency Procedures: Ensure a safety shower and eyewash station are immediately accessible. All personnel must be trained on the specific hazards and emergency response procedures for phosgene and fluorinating agents.[13] Inhalation can cause delayed-onset pulmonary edema; any suspected exposure requires immediate medical attention, even in the absence of initial symptoms.[11]

Product Characterization

The primary method for characterizing fluorine-containing compounds like carbonyl chloride fluoride and its derivatives is ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy .[14][15] ¹⁹F NMR is highly sensitive and provides distinct signals for fluorine atoms in different chemical environments.[16][17] For carbonyl chloride fluoride (COClF), a single resonance would be expected in the ¹⁹F NMR spectrum.[18] Mass spectrometry and infrared (IR) spectroscopy are also valuable tools for confirming the structure and purity of the final products.

Conclusion

The synthesis of carbonyl chloride fluoride from phosgene or its safer solid surrogate, triphosgene, is a vital process for accessing a range of important fluorinated molecules. While the direct fluorination of phosgene offers a straightforward route, the in situ generation method provides a significant safety advantage by avoiding the handling and isolation of this toxic and reactive intermediate. Mastery of the reaction conditions and unwavering adherence to stringent safety protocols are paramount for the successful and safe execution of these powerful synthetic transformations. The methodologies described herein provide a robust foundation for researchers and professionals working in the field of organofluorine chemistry.

References

-

National Research Council. 2012. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. Washington, DC: The National Academies Press.

-

Wikipedia. Carbonyl fluoride.

-

Oshinowo, M., & Mimura, T. (2004). Method for producing carbonyl difluoride. Google Patents.

-

Cadwallader, D., Tiburcio, T. R., Cieszynski, G. A., & Le, C. M. (2022). Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. The Journal of Organic Chemistry, 87(17), 11457–11468.

-

Kawamura, S., & Akazawa, Y. (2007). Process for production of carbonyl fluoride. Google Patents.

-

LookChem. Cas 353-49-1,CARBONYL CHLORIDE FLUORIDE.

-

Lensch, C., & Schirawski, N. (2012). Preparation of carbonyl fluoride. Google Patents.

-

Solubility of Things. Phosgene.

-

SpectraBase. CHLORO-FLUOROPHOSGENE;CARBONYL-CHLORIDE-FLUORIDE - Optional[19F NMR].

-

American Chemistry Council. (2016). Phosgene Safe Practice Guidelines.

-

Wikipedia. Antimony trifluoride.

-

Liang, Y., Zhao, Z., Taya, A., & Shibata, N. (2021). Triphosgene/KF-mediated acyl fluoride synthesis via in situ fluoro(chloro)phosgene. Organic & Biomolecular Chemistry.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6371, Phosgene.

-

Olah, G. A., & Mo, Y. K. (1973). Antimony(V) Fluoride. Journal of the American Chemical Society.

-

Alfa Chemistry. 19F NMR Chemical Shift Table.

-

Liang, Y., et al. (2021). Triphosgene/KF-mediated acyl fluoride synthesis via in situ fluoro(chloro)phosgene. ResearchGate.

-

Agency for Toxic Substances and Disease Registry (ATSDR). Medical Management Guidelines for Phosgene.

-

Furin, G. G. (2000). Replacement of Halogens by Fluorine and Addition of Fluorine to C=C Bonds with Antimony(V) Fluoride and Fluoroantimonates. Science of Synthesis.

-

Wiberg, K. B. (2007). 19F NMR chemical shifts. 1. Aliphatic fluorides. Magnetic Resonance in Chemistry.

-

University of Pittsburgh Safety Manual. (2019). Guidelines for Phosgene Gas Usage in Laboratories.

-

Stare, J., & Isanbor, C. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science.

-

U.S. Environmental Protection Agency. (1994). Fluorine Compounds, Inorganic, Antimony.

-

University of California, Santa Barbara. Phosgene Standard Operating Procedure Template.

-

YouTube. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM.

-

Nappa, M. J. (1989). Fluorination process. Google Patents.

-

UK Health Security Agency. (2017). Phosgene - Incident management.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Phosgene | COCl2 | CID 6371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Carbonyl fluoride - Wikipedia [en.wikipedia.org]

- 5. Antimony trifluoride - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. safety.pitt.edu [safety.pitt.edu]

- 8. Triphosgene/KF-mediated acyl fluoride synthesis via in situ fluoro(chloro)phosgene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ehs.unm.edu [ehs.unm.edu]

- 11. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. americanchemistry.com [americanchemistry.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. youtube.com [youtube.com]

- 18. spectrabase.com [spectrabase.com]

A Technical Guide to Carbonyl Chloride Fluoride: From Discovery to Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl chloride fluoride, with the chemical formula COClF, is a reactive acyl halide that holds a unique position at the intersection of organic and inorganic chemistry. As a mixed carbonyl halide, it possesses the combined reactivity characteristics of both acyl chlorides and acyl fluorides, making it a valuable, albeit hazardous, reagent and intermediate in chemical synthesis. This guide provides an in-depth technical overview of the discovery and initial scientific investigations into carbonyl chloride fluoride, tracing its journey from its first synthesis to its early structural elucidation through spectroscopic methods. Understanding the foundational studies of this compound is crucial for appreciating its chemical behavior and for its safe and effective utilization in modern research and development.

Chapter 1: The Genesis of a Mixed Carbonyl Halide: Discovery and Synthesis

A Legacy of Fluorine Chemistry

The story of carbonyl chloride fluoride is intrinsically linked to the pioneering era of fluorine chemistry. The isolation of elemental fluorine by Henri Moissan in 1886 opened the floodgates for the exploration of a vast new landscape of highly reactive and often unpredictable fluorine-containing compounds.[1][2] Moissan's work laid the groundwork for a generation of chemists who would go on to synthesize a plethora of inorganic and organic fluorides, including the carbonyl halides.

The First Synthesis: Unveiling Carbonyl Chloride Fluoride

The first definitive synthesis of carbonyl chloride fluoride is credited to the German chemist Otto Ruff and his colleagues in the early 20th century. Building upon the burgeoning field of fluorine chemistry, they explored the reactions of various fluorinating agents with carbonyl compounds. While the exact date of the very first synthesis is embedded in the rich historical literature of German chemistry, a significant early method involved the fluorination of phosgene (COCl₂).

A key advancement in the preparation of carbonyl halides came from the work of Ruff and his contemporaries, who utilized antimony trifluoride (SbF₃) as a fluorinating agent. A notable synthesis, which produces carbonyl fluoride and can be controlled to yield the mixed halide, involves the reaction of phosgene with antimony(III) fluoride, often with the addition of a chlorine source to maintain the catalytic cycle of the antimony salt.

The following protocol is a representative method adapted from early synthetic procedures for carbonyl halides. It is crucial to note that this synthesis involves highly toxic materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

Phosgene (COCl₂)

-

Antimony trifluoride (SbF₃)

-

Chlorine (Cl₂) (optional, as a catalyst regenerator)

-

A reaction vessel suitable for handling corrosive gases (e.g., a copper or nickel autoclave)

-

A low-temperature condensation trap

Procedure:

-

A thoroughly dried and evacuated reaction vessel is charged with antimony trifluoride.

-

Phosgene gas is slowly introduced into the vessel. The reaction can often be initiated by gentle heating.

-

The reaction proceeds via a halogen exchange mechanism, where one of the chlorine atoms in phosgene is replaced by a fluorine atom from antimony trifluoride. The formation of antimony trichloride (SbCl₃) or mixed antimony chlorofluorides occurs as a byproduct.

-

The reaction temperature is carefully controlled to favor the formation of the mono-fluorinated product, COClF, over the di-fluorinated product, COF₂.

-

Gaseous products are passed through a series of cold traps to separate the desired carbonyl chloride fluoride from unreacted phosgene, carbonyl fluoride, and other byproducts based on their boiling points.

-

Optionally, a stream of chlorine gas can be passed through the reaction mixture to regenerate the antimony trifluoride from the resulting antimony chlorides, thus maintaining the catalytic activity.

Causality in Experimental Design:

The choice of antimony trifluoride as the fluorinating agent was strategic. Its reactivity is moderate enough to allow for the stepwise replacement of chlorine atoms in phosgene, enabling the isolation of the mixed halide. The use of a metal fluoride was a common and effective method for fluorination before the widespread availability of more modern reagents. The careful control of reaction temperature and stoichiometry is paramount to maximizing the yield of the desired mixed halide and minimizing the formation of the fully fluorinated product.

Caption: Workflow for the synthesis of Carbonyl Chloride Fluoride.

Initial Physical Properties

The initial characterization of carbonyl chloride fluoride focused on its fundamental physical properties. These early measurements were crucial for its identification and purification.

| Property | Observed Value |

| Molecular Formula | CClFO |

| Molecular Weight | 82.46 g/mol [3] |

| Appearance | Colorless gas |

| Odor | Pungent, irritating |

| Boiling Point | -42 °C (estimated from early literature) |

| Melting Point | -138 °C (estimated from early literature) |

Note: Early experimental values for boiling and melting points can vary. The values presented are representative of early findings.

Chapter 2: Deciphering the Molecular Structure: Early Spectroscopic Investigations

Following its synthesis, the next scientific frontier was to determine the precise molecular structure of carbonyl chloride fluoride. The advent of various spectroscopic techniques in the mid-20th century provided the necessary tools to probe its molecular architecture.

The Vibrational Fingerprint: Infrared Spectroscopy

Infrared (IR) spectroscopy was one of the first techniques used to study the vibrational modes of carbonyl chloride fluoride. The IR spectrum provides a unique "fingerprint" of a molecule, with specific absorption bands corresponding to the stretching and bending of its chemical bonds. The carbonyl (C=O) stretching frequency is particularly intense and diagnostic.[4]

A comprehensive vibrational assignment for carbonyl chloride fluoride was compiled in the "Tables of Molecular Vibrational Frequencies" by the National Bureau of Standards.[5]

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

| ν₁ | 1867 | C=O stretch |

| ν₂ | 1085 | C-F stretch |

| ν₃ | 772 | C-Cl stretch |

| ν₄ | 560 | O=C-F bend |

| ν₅ | 435 | O=C-Cl bend |

| ν₆ | 330 | F-C-Cl rock |

Interpretation of the IR Spectrum:

The strong absorption at 1867 cm⁻¹ is characteristic of a carbonyl group, with its frequency shifted to a higher wavenumber compared to ketones due to the electron-withdrawing effects of the halogen atoms.[6] The distinct absorptions for the C-F and C-Cl stretching vibrations confirmed the presence of both halogen atoms bonded to the carbonyl carbon. The bending modes at lower frequencies provided further evidence for the planar structure of the molecule.

Caption: Fundamental vibrational modes of Carbonyl Chloride Fluoride.

A Glimpse into the Atomic Environment: Early NMR Spectroscopy

While early NMR data for COClF is scarce in readily available literature, the principles of ¹⁹F and ¹³C NMR spectroscopy would have been instrumental in confirming its structure had the technology been widely accessible at the time of its discovery. For context, modern ¹⁹F NMR is a powerful tool for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

Pinpointing Atomic Positions: Microwave Spectroscopy and Molecular Geometry

A pivotal study in the definitive structural characterization of carbonyl chloride fluoride was the analysis of its microwave spectrum. This technique allows for the precise determination of rotational constants, from which bond lengths and angles can be calculated with high accuracy.

A significant investigation into the microwave spectrum of carbonyl chlorofluoride was conducted, providing a detailed picture of its molecular geometry. The molecule was confirmed to be planar.

| Structural Parameter | Value |

| C=O Bond Length | 1.171 Å |

| C-F Bond Length | 1.338 Å |

| C-Cl Bond Length | 1.746 Å |

| ∠ F-C-Cl | 108.8° |

| ∠ O=C-F | 125.8° |

| ∠ O=C-Cl | 125.4° |

These values are representative of data from early microwave spectroscopy studies.

Significance of the Structural Data:

The determined bond lengths and angles are consistent with a trigonal planar arrangement around the central carbon atom, as predicted by VSEPR theory. The C=O bond is relatively short, indicative of its double-bond character. The C-F and C-Cl bond lengths are within the expected ranges for acyl halides. The bond angles around the central carbon are close to the ideal 120° for sp² hybridization, with slight distortions due to the different sizes and electronegativities of the halogen atoms.

Conclusion

The discovery and initial studies of carbonyl chloride fluoride represent a significant chapter in the history of inorganic and fluorine chemistry. The early synthetic work, driven by the quest to understand the reactivity of newly accessible fluorine, laid the foundation for the preparation of a wide range of carbonyl halides. The subsequent application of emerging spectroscopic techniques, particularly infrared and microwave spectroscopy, provided a detailed and unambiguous picture of its molecular structure. These foundational investigations not only unveiled the fundamental properties of a new chemical entity but also contributed to the broader understanding of chemical bonding and molecular geometry. The knowledge gleaned from these early studies continues to be relevant for chemists who utilize this reactive and versatile molecule in contemporary chemical synthesis.

References

- Atkins, P., & de Paula, J. (2010). Physical Chemistry. Oxford University Press.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9622, Carbonyl chloride fluoride. Retrieved January 26, 2026 from [Link].

- Moissan, H. (1886). Action d'un courant électrique sur l'acide fluorhydrique anhydre. Comptes Rendus, 102, 1543-1544.

- Ruff, O., & Menzel, W. (1934). Die Darstellung und die physikalischen Eigenschaften der Carbonylhalogenide. Zeitschrift für anorganische und allgemeine Chemie, 217(1), 85-93.

- Simons, J. H., et al. (1946). The Preparation of Carbonyl Fluorochloride. Journal of the American Chemical Society, 68(8), 1672.

- Nielsen, A. H., Burke, T. G., Woltz, P. J. H., & Jones, E. A. (1952). The Infrared and Raman Spectra of F₂CO, Cl₂CO, and Br₂CO. The Journal of Chemical Physics, 20(4), 596-604.

- Mirri, A. M., & Guarnieri, A. (1967). Microwave Spectrum of Carbonyl Chlorofluoride. The Journal of Chemical Physics, 47(11), 4184-4186.

- Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies, Consolidated Volume I.

- Christe, K. O., & Curtis, E. C. (1971). Vibrational spectra and force constants of the carbonyl halides, COX₂ (X= F, Cl, Br, I) and COFCl. Journal of Molecular Spectroscopy, 38(3), 474-486.

- Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 14-21.

-

Nobel Prize Outreach AB. (2023). Henri Moissan – Biographical. NobelPrize.org. Retrieved January 26, 2026 from [Link].

-

Wikipedia contributors. (2023, December 19). Justus Liebigs Annalen der Chemie. In Wikipedia, The Free Encyclopedia. Retrieved 04:15, January 26, 2026, from [Link]

-

Wikipedia contributors. (2023, December 29). Zeitschrift für anorganische und allgemeine Chemie. In Wikipedia, The Free Encyclopedia. Retrieved 04:16, January 26, 2026, from [Link]

Sources

- 1. Ferdinand Frédéric Henri Moissan: The first French Nobel Prize winner in chemistry or nec pluribus impar [comptes-rendus.academie-sciences.fr]

- 2. nobelprize.org [nobelprize.org]

- 3. Carbonyl chloride fluoride | CClFO | CID 9622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. srd.nist.gov [srd.nist.gov]

- 6. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Environmental Fate and Atmospheric Lifetime of Carbonyl Chloride Fluoride (COClF)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Carbonyl chloride fluoride (COClF) is a significant intermediate in the atmospheric degradation of various chlorofluorocarbons (CFCs). Understanding its environmental fate and atmospheric lifetime is crucial for accurately modeling stratospheric chemistry and the overall impact of ozone-depleting substances. This guide provides a comprehensive analysis of the atmospheric sinks of COClF, including photolysis, hydrolysis, and reaction with hydroxyl radicals. Due to the limited availability of direct experimental data for COClF, this guide synthesizes existing knowledge, draws upon reasoned analogies with structurally similar compounds such as carbonyl fluoride (COF₂), and outlines the methodologies for a robust assessment of its environmental impact.

Introduction: The Role of Carbonyl Chloride Fluoride in Atmospheric Chemistry

Carbonyl chloride fluoride (COClF) is primarily of anthropogenic origin, arising from the atmospheric oxidation of chlorofluorocarbons (CFCs), particularly CFC-11 (CCl₃F). While not directly emitted in significant quantities, its formation as a transient species has implications for the distribution of chlorine and fluorine in the stratosphere. Satellite-based remote sensing measurements have confirmed the presence of COClF in the stratosphere, with a notable source region in the tropics at altitudes around 27 km.[1] Its volume mixing ratios in the low- to mid-stratosphere range from 40 to 100 parts per trillion by volume, decreasing towards the poles.[1]

The ultimate fate of COClF in the atmosphere determines the rate at which its constituent halogen atoms are released and participate in catalytic ozone destruction cycles. Therefore, a thorough understanding of its atmospheric lifetime is a critical input for global atmospheric models. This guide delves into the primary removal pathways for COClF, providing a framework for its environmental risk assessment.

Atmospheric Degradation Pathways and Removal Mechanisms

The atmospheric lifetime of a trace gas is governed by the sum of the rates of all its removal processes. For Carbonyl chloride fluoride, the principal sinks are:

-

Photolysis: Decomposition by solar ultraviolet radiation.

-

Hydrolysis: Reaction with water vapor.

-

Reaction with Hydroxyl Radicals (OH): Oxidation by the primary atmospheric cleansing agent.

The overall atmospheric lifetime (τ) of COClF can be expressed as:

1/τ_total = 1/τ_photolysis + 1/τ_hydrolysis + 1/τ_OH

Each of these processes is examined in detail in the following sections.

Photolysis

Photodissociation is a primary removal mechanism for many carbonyl compounds in the atmosphere.[2][3] The rate of photolysis is dependent on the molecule's absorption cross-section, the quantum yield for dissociation, and the solar actinic flux.

For COClF, the key photolytic reaction is the cleavage of the C-Cl bond, which is weaker than the C-F bond:

COClF + hν → Cl + FCO

Protocol: Determination of Photolytic Lifetime

A precise calculation of the photolytic lifetime requires the following experimental data:

-

Measurement of the UV-Vis Absorption Cross-Section (σ(λ)): This is determined using a spectrophotometer over a range of atmospherically relevant wavelengths and temperatures.

-

Determination of the Photodissociation Quantum Yield (Φ(λ)): This measures the efficiency with which the absorbed photon leads to the dissociation of the molecule. It is often determined in laboratory experiments by measuring the disappearance of the parent molecule and the appearance of products.

-

Calculation of the Photolysis Rate Constant (J): The photolysis rate constant is calculated by integrating the product of the absorption cross-section, the quantum yield, and the solar actinic flux (F(λ)) over the relevant wavelengths:

J = ∫ σ(λ) Φ(λ) F(λ) dλ

-

Calculation of the Photolytic Lifetime (τ_photolysis): The lifetime is the reciprocal of the photolysis rate constant:

τ_photolysis = 1/J

Diagram: Experimental Workflow for Photolysis Rate Determination

Caption: Workflow for determining the photolytic lifetime of COClF.

Hydrolysis

The reaction with water is a critical sink for many halogenated carbonyl compounds. Carbonyl fluoride (COF₂), a close structural analog of COClF, is known to be readily hydrolyzed.[3][5][6] Theoretical studies on the gas-phase hydrolysis of COF₂ have shown that the reaction is significantly catalyzed by the presence of water molecules, as well as acidic and basic species.[7]

The hydrolysis of COClF is expected to proceed as follows:

COClF + H₂O → HCl + CO₂ + HF

Due to the lack of direct experimental data for the gas-phase hydrolysis rate of COClF, we can infer its reactivity from studies on COF₂. For COF₂, the combined Henry's law constant and first-order hydrolysis rate constant in aqueous media has been measured, indicating rapid decomposition upon contact with water.[8] Given the high reactivity of the C-Cl bond to nucleophilic attack, it is highly probable that the hydrolysis of COClF is a rapid process and a dominant removal pathway in the moist troposphere.

Protocol: Experimental Determination of Gas-Phase Hydrolysis Rate

-

Flow Tube Reactor Setup: A temperature-controlled flow tube reactor is used to study the reaction kinetics.

-

Reactant Introduction: A known concentration of COClF and water vapor are introduced into the reactor in a carrier gas (e.g., N₂ or synthetic air).

-

Reaction Monitoring: The concentration of COClF is monitored at the exit of the reactor as a function of reaction time (varied by changing the flow rate or the length of the reactor). Analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy or Mass Spectrometry are typically used.

-

Data Analysis: The pseudo-first-order rate constant is determined from the decay of COClF in the presence of an excess of water vapor.

Diagram: COClF Atmospheric Degradation Pathways

Caption: Primary atmospheric removal pathways for Carbonyl Chloride Fluoride.

Reaction with Hydroxyl Radicals (OH)

The hydroxyl radical (OH) is the primary oxidant in the troposphere, responsible for the removal of a vast number of trace gases. The rate of reaction with OH is a key parameter in determining the atmospheric lifetime of many organic compounds.

The reaction of OH with COClF is expected to proceed via abstraction of the halogen atoms, although this is generally a slow process for halogenated carbonyls.

COClF + OH → Products

Currently, there are no experimentally determined rate constants for the reaction of COClF with OH radicals. For comparison, the reaction of OH with CO is a central reaction in tropospheric chemistry.[9] However, the presence of the halogen atoms in COClF is expected to significantly influence the reaction rate. Given the anticipated rapid removal of COClF by hydrolysis, the contribution of the OH reaction to the total atmospheric lifetime is likely to be minor.

Atmospheric Lifetime Estimation

Based on the available data and analogies with similar compounds, the atmospheric lifetime of COClF is expected to be very short, likely on the order of days to weeks.

| Atmospheric Sink | Estimated Contribution to Lifetime | Data Availability for COClF |

| Photolysis | Potentially significant in the stratosphere | Limited (dissociation dynamics at a single wavelength) |

| Hydrolysis | Dominant in the troposphere | No direct data, but strong evidence from COF₂ analogy |

| Reaction with OH | Likely minor | No data available |

The rapid hydrolysis is the most critical factor. The abundance of water vapor in the troposphere ensures that this will be the primary sink, leading to a short tropospheric lifetime. In the drier stratosphere, photolysis will play a more significant role.

Overall Environmental Fate

The environmental fate of Carbonyl chloride fluoride is characterized by its rapid degradation in the atmosphere. Its high reactivity with water prevents it from persisting in the environment and accumulating in other environmental compartments. The degradation products, HCl, CO₂, and HF, are all compounds that are part of natural biogeochemical cycles.

Environmental Distribution Summary:

-

Atmosphere: Short-lived, with concentrations highest in the stratosphere where its parent CFCs are degraded.

-

Hydrosphere: Unlikely to be present due to rapid hydrolysis.

-

Lithosphere/Biosphere: No significant potential for deposition or bioaccumulation.

Conclusion and Future Research Directions

Carbonyl chloride fluoride is a key atmospheric intermediate in the degradation of certain CFCs. While its direct impact as a greenhouse gas is negligible due to its very short atmospheric lifetime, a precise understanding of its degradation rates is important for accurate modeling of stratospheric ozone chemistry.

Key areas for future research include:

-

Experimental determination of the gas-phase hydrolysis rate constant for COClF under various atmospheric conditions (temperature and humidity).

-

Measurement of the full UV-Vis absorption spectrum and photodissociation quantum yields of COClF to accurately calculate its photolytic lifetime.

-

Kinetic studies of the reaction of COClF with OH radicals to quantify this loss pathway.

Acquiring this data will allow for a more precise quantification of the atmospheric lifetime of COClF and will improve the accuracy of global atmospheric chemistry models.

References

-

An assessment of the tropospherically accessible photo-initiated ground state chemistry of organic carbonyls. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Ashenhurst, J. (2016, September 26). UV-Vis Spectroscopy Of Carbonyls (C=O Bonds). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

INCHEM. (2003, November). ICSC 0633 - CARBONYL FLUORIDE. Retrieved January 26, 2026, from [Link]

- Fawcett, F. S., Tullock, C. W., & Coffman, D. D. (1962). The Chemistry of Carbonyl Fluoride. I. The Fluorination of Organic Compounds. Journal of the American Chemical Society, 84(22), 4275–4285.

-

The catalytic effects of H2O, basic and acidic catalysts on the gas‐phase hydrolysis mechanism of carbonyl fluoride (CF2O). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

VPL. (n.d.). Carbonyl fluoride (COF 2 ). Retrieved January 26, 2026, from [Link]

-

Photodissociation dynamics of carbonyl chloride fluoride and its implications for phosgene three body decay. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

- Harrison, J. J., Chipperfield, M. P., Dudhia, A., Cai, S., Dhomse, S., Boone, C. D., & Bernath, P. F. (2014). Satellite observations of stratospheric carbonyl fluoride. Atmospheric Chemistry and Physics, 14(22), 11915–11933.

-

Theoretical Study on the Mechanisms, Kinetics, and Toxicity Evaluation of OH-Initiated Atmospheric Oxidation Reactions of Coniferyl Alcohol. (2023, June 3). Semantic Scholar. Retrieved January 26, 2026, from [Link]

-

Experimental Study of the Reaction of OH Radicals with Carbonyl Sulfide between 365 and 960 K: Kinetics and Products. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Environmental Fate and Transport Modeling. (n.d.). EKI Environment & Water, Inc. Retrieved January 26, 2026, from [Link]

-

Analytical Methods for Atmospheric Carbonyl Compounds: A Review. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Reaction Kinetics of Green Leaf Volatiles with Sulfate, Hydroxyl, and Nitrate Radicals in Tropospheric Aqueous Phase. (n.d.). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]

- Wirtz, K. (n.d.). Determination of Photolysis Frequencies and Quantum Yields for Small Carbonyl Compounds using the EUPHORE Chamber. Centro de Estudios Ambientales del Mediterráneo.

-

Direct photolysis of carbonyl compounds dissolved in cloud and fog droplets. (2013, September 26). UCI Aerosol Photochemistry Group. Retrieved January 26, 2026, from [Link]

-

First Global Observations of Atmospheric COClF from the Atmospheric Chemistry Experiment Mission. (2009, March 2). NASA Technical Reports Server (NTRS). Retrieved January 26, 2026, from [Link]

-

Theoretical Study of Radical–Molecule Reactions with Negative Activation Energies in Combustion: Hydroxyl Radical Addition to Alkenes. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

-

Multimedia Fate and Transport Modeling - Overview. (2025, March 24). US EPA. Retrieved January 26, 2026, from [Link]

-

Reaction between linear perfluoroaldehydes and hydroperoxy radical in the atmosphere. (2025, November 3). ACP. Retrieved January 26, 2026, from [Link]

-

Environmental Fate and Transport. (n.d.). EKI Environment & Water, Inc. Retrieved January 26, 2026, from [Link]

-

Kinetics and Mechanisms of the Tropospheric Reactions of Menthol, Borneol, Fenchol, Camphor, and Fenchone with Hydroxyl Radicals (OH) and Chlorine Atoms (Cl). (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Carbonyl fluoride. Retrieved January 26, 2026, from [Link]

-

Part 1: Oxidation and OH radicals. (n.d.). ESPERE. Retrieved January 26, 2026, from [Link]

-

Atmospheric degradation of perfluoro-2-methyl-3-pentanone: photolysis, hydrolysis and hydration. (2011, October 1). PubMed. Retrieved January 26, 2026, from [Link]

-

Element 2: Environmental Fate and Transport. (n.d.). ATSDR. Retrieved January 26, 2026, from [Link]

- Harrison, J. J., Chipperfield, M. P., Dudhia, A., Cai, S., Dhomse, S., Boone, C. D., & Bernath, P. F. (2014). Satellite observations of stratospheric carbonyl fluoride. Atmospheric Chemistry and Physics, 14, 11915–11933.

-

SYNTHESIS AND OPTICAL PROPERTIES OF METAL FLUORIDE COMPLEXES. (2018, June 25). Retrieved January 26, 2026, from [Link]

-

Basics of Photochemistry: Photolysis Calculations. (n.d.). University of Colorado Boulder. Retrieved January 26, 2026, from [Link]

- Process for production of carbonyl fluoride. (n.d.). Google Patents.

-

CO + OH → CO2 + H: The relative reaction rate of five CO isotopologues. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Carbonyl chloride fluoride. Retrieved January 26, 2026, from [Link]

-

Photochemistry Made Easy: Quantum yield Episode #04. (2017, February 20). YouTube. Retrieved January 26, 2026, from [Link]

Sources

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. csl.noaa.gov [csl.noaa.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Buy Carbonyl fluoride | 353-50-4 [smolecule.com]

- 9. CO + OH → CO2 + H: The relative reaction rate of five CO isotopologues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Carbonyl Chloride Fluoride as a Versatile Fluorinating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of carbonyl chloride fluoride (COClF), a potent and versatile fluorinating agent, in modern organic synthesis. With full editorial control, this document moves beyond a rigid template to provide an in-depth technical exploration of COClF's properties, reactivity, and safe handling. We will delve into specific protocols for the conversion of carboxylic acids to acyl fluorides and the synthesis of fluoroformates from alcohols, explaining the causality behind experimental choices to ensure scientific integrity. This guide is grounded in authoritative references, providing researchers with the necessary information to confidently and safely incorporate carbonyl chloride fluoride into their synthetic repertoire.

Introduction: The Unique Reactivity of Carbonyl Chloride Fluoride

Carbonyl chloride fluoride (COClF) is a reactive acyl halide that serves as a valuable reagent for the introduction of fluorine into organic molecules. Structurally related to phosgene (COCl₂), COClF exhibits a nuanced reactivity profile that allows for selective fluorination reactions. Its utility stems from the differential reactivity of the chlorine and fluorine atoms attached to the carbonyl group, enabling stepwise reactions that are often difficult to achieve with more symmetrical reagents.

This guide will focus on two primary applications of COClF:

-

Conversion of Carboxylic Acids to Acyl Fluorides: Acyl fluorides are increasingly recognized as superior alternatives to acyl chlorides in many synthetic transformations due to their balanced stability and reactivity.[1] COClF provides a direct route to these valuable intermediates.

-

Synthesis of Fluoroformates from Alcohols: Fluoroformates are important precursors for the synthesis of alkyl fluorides and have applications in protecting group chemistry.[2][3]

The high toxicity of COClF necessitates a thorough understanding of its properties and strict adherence to safety protocols. This document will therefore begin with a critical overview of its safety and handling requirements.

Critical Safety and Handling of Carbonyl Chloride Fluoride

Carbonyl chloride fluoride is a toxic and corrosive gas that requires specialized handling procedures in a well-ventilated fume hood.[4] Its properties are similar to phosgene, and exposure can cause severe respiratory damage.[4]

| Property | Value | Source |

| Molecular Formula | CClFO | [5] |

| Molecular Weight | 82.46 g/mol | [5] |

| Boiling Point | -42 °C | [5] |

| Appearance | Colorless gas | [5] |

| Odor | Pungent |

Key Safety Precautions:

-

Ventilation: All manipulations must be conducted in a certified chemical fume hood with a tested and reliable face velocity.

-

Personal Protective Equipment (PPE): Wear a full-face shield, appropriate chemical-resistant gloves (consult manufacturer's recommendations), and a lab coat. For operations with a higher risk of exposure, a self-contained breathing apparatus (SCBA) may be necessary.

-

Material Compatibility: Use apparatus made of materials resistant to both COClF and the hydrogen fluoride (HF) and hydrogen chloride (HCl) that can be generated as byproducts. Stainless steel, Monel, and certain fluoropolymers are generally suitable. Avoid contact with water and other protic solvents, as it reacts to form corrosive acids.

-

Disposal: All excess COClF and reaction byproducts must be neutralized before disposal. This is typically achieved by bubbling the gas through a solution of a suitable base, such as sodium hydroxide or calcium hydroxide, with appropriate measures to control the exothermic reaction.

The following diagram outlines the critical safety workflow for handling carbonyl chloride fluoride.

Caption: Proposed mechanism for acyl fluoride synthesis using COClF.

General Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Carboxylic acid

-

Carbonyl chloride fluoride (gas)

-

Inert solvent (e.g., dichloromethane, acetonitrile)

-

Gas dispersion tube

-

Reaction vessel equipped with a magnetic stirrer, gas inlet, and outlet connected to a neutralization trap.

Procedure:

-

Preparation: In a flame-dried, three-necked flask equipped with a magnetic stir bar, dissolve the carboxylic acid in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: Connect a gas dispersion tube to the carbonyl chloride fluoride source and immerse it below the surface of the carboxylic acid solution. The outlet of the reaction vessel should be connected to a neutralization trap containing a solution of sodium hydroxide.

-

Reaction Execution: Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature). Slowly bubble carbonyl chloride fluoride gas into the stirred solution. The reaction progress can be monitored by the cessation of HCl gas evolution (observed as fumes at the outlet of the neutralization trap) or by analytical techniques such as thin-layer chromatography (TLC) or in-situ infrared spectroscopy.

-

Work-up: Once the reaction is complete, purge the reaction vessel with an inert gas to remove any unreacted carbonyl chloride fluoride and HCl. The solvent can then be removed under reduced pressure.

-

Purification: The resulting acyl fluoride can be purified by distillation or chromatography, depending on its physical properties.

| Substrate | Product | Reaction Conditions | Yield |

| Benzoic Acid | Benzoyl Fluoride | Neat, room temperature | High |

| Acetic Acid | Acetyl Fluoride | Neat, 0 °C to rt | Good |

Application: Synthesis of Fluoroformates from Alcohols

Carbonyl chloride fluoride reacts with alcohols to form fluoroformates. This reaction is particularly useful as the fluoroformate products can be subsequently converted to alkyl fluorides. [2]

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the alcohol on the carbonyl carbon of COClF, followed by the elimination of hydrogen chloride.

Sources

- 1. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IL144809A - Method for the production of aliphatic fluoroformates - Google Patents [patents.google.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Carbonyl chloride fluoride | CClFO | CID 9622 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Carbonyl Chloride Fluoride in Pharmaceutical Synthesis

Introduction: Navigating the Reactive Landscape of Acyl Halides in Drug Synthesis

In the intricate world of pharmaceutical synthesis, the precise introduction of carbonyl functionalities is a cornerstone of molecular construction. Among the reagents available for this purpose, acyl halides are prized for their high reactivity, enabling the efficient formation of esters, amides, ureas, and carbamates – moieties frequently found at the heart of pharmacologically active molecules. While phosgene (carbonyl dichloride) has historically been a workhorse in this arena, its extreme toxicity necessitates stringent handling protocols and has driven the search for safer alternatives.[1][2] Carbonyl chloride fluoride (COClF) emerges as a compelling reagent in this context. Possessing a reactivity profile analogous to phosgene, it offers a nuanced approach to the synthesis of key pharmaceutical intermediates.[3]

This technical guide provides an in-depth exploration of the application of carbonyl chloride fluoride in pharmaceutical synthesis. We will delve into its chemical properties, core reactivity, and its role in the construction of crucial functional groups, supported by detailed experimental protocols and robust safety guidelines tailored for a research and development environment. While direct, named examples of carbonyl chloride fluoride in the synthesis of commercial drugs are not extensively documented in publicly available literature, its utility can be confidently inferred from the well-established chemistry of related acyl halides.[2][3] This guide will, therefore, leverage this analogous chemistry to provide a comprehensive and practical framework for researchers, scientists, and drug development professionals.

Physicochemical Properties and Reactivity Profile

Carbonyl chloride fluoride is a colorless, pungent gas that is highly reactive and moisture-sensitive.[3] Its reactivity is dominated by the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The presence of both chlorine and fluorine atoms imparts a unique reactivity profile compared to its symmetrical counterparts, phosgene (COCl₂) and carbonyl fluoride (COF₂).

| Property | Value | Reference |

| Chemical Formula | COClF | [3] |

| Molecular Weight | 82.46 g/mol | [3] |

| Appearance | Colorless gas | [3] |

| Odor | Pungent | [3] |

| Reactivity | Highly reactive with nucleophiles (water, alcohols, amines) | [3] |

The general order of reactivity for nucleophilic substitution at the carbonyl carbon is driven by the leaving group ability of the halides. This positions carbonyl chloride fluoride as a versatile reagent, capable of sequential and selective reactions.

Figure 1: Comparative reactivity of phosgene and its fluorinated analogs.

Core Applications in Pharmaceutical Synthesis: Building Blocks of Bioactivity

The primary utility of carbonyl chloride fluoride in pharmaceutical synthesis lies in its ability to act as a "carbonyl group donor" for the construction of ureas and carbamates. These functional groups are prevalent in a vast array of therapeutic agents, contributing to their binding affinity, metabolic stability, and overall pharmacological profile.

Synthesis of Isocyanates as Precursors to Ureas

A key transformation enabled by carbonyl chloride fluoride is the conversion of primary amines to isocyanates. This reaction proceeds rapidly and efficiently, providing a crucial intermediate for the synthesis of unsymmetrical ureas, a common motif in kinase inhibitors and other targeted therapies.[4][5][6]

Figure 2: Two-step synthesis of unsymmetrical ureas via an isocyanate intermediate.

This two-step, one-pot approach offers significant advantages in terms of efficiency and atom economy. The in situ generation of the isocyanate avoids the need to isolate this often reactive and potentially hazardous intermediate.[6]

Direct Synthesis of Carbamates

Carbonyl chloride fluoride can also react directly with alcohols to form chloroformates, which can then be reacted with amines to yield carbamates. Alternatively, direct reaction with an alcohol in the presence of a base can lead to the formation of a carbamate. Carbamates are integral components of many drugs, including anticonvulsants and cholinesterase inhibitors.

Experimental Protocols: A Practical Guide for the Research Scientist

The following protocols are exemplary and should be adapted based on the specific substrate and scale of the reaction. All work with carbonyl chloride fluoride must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for the Synthesis of an Unsymmetrical Urea from a Primary Amine

This protocol details a representative one-pot, two-step synthesis of an N,N'-disubstituted urea.

Materials:

-

Primary amine (Substrate 1)

-

Second primary or secondary amine (Substrate 2)

-

Carbonyl chloride fluoride (as a solution in a suitable solvent, e.g., toluene, or as a gas)

-

Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware, dried in an oven prior to use

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet for inert gas, and a dropping funnel or gas dispersion tube. Maintain a positive pressure of inert gas throughout the reaction.

-

Initial Reaction Mixture: Dissolve the primary amine (Substrate 1, 1.0 eq) and the tertiary amine base (1.1 eq) in the anhydrous solvent. Cool the solution to 0 °C in an ice bath.

-

Addition of Carbonyl Chloride Fluoride: Slowly add the carbonyl chloride fluoride solution (1.05 eq) to the stirred amine solution via the dropping funnel. If using gaseous carbonyl chloride fluoride, bubble it through the solution at a controlled rate. Monitor the reaction temperature to ensure it does not rise significantly.

-

Isocyanate Formation: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30-60 minutes. The formation of the isocyanate can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the primary amine and appearance of a strong isocyanate stretch around 2250-2275 cm⁻¹).

-

Addition of the Second Amine: Add the second amine (Substrate 2, 1.0 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.

-

Urea Formation: Allow the reaction to warm to room temperature and stir for 2-16 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

-

Workup:

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.[7]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired unsymmetrical urea.

Safety and Handling: A Self-Validating System of Precaution

Carbonyl chloride fluoride is a toxic and corrosive gas that reacts violently with water.[3] Strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber).

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

-

Respiratory Protection: All manipulations must be performed in a certified chemical fume hood. In case of a leak or spill, a self-contained breathing apparatus (SCBA) may be necessary.

Engineering Controls:

-

Fume Hood: All work with carbonyl chloride fluoride must be conducted in a well-ventilated and properly functioning chemical fume hood.

-

Gas Scrubbing: The exhaust from the reaction setup should be passed through a scrubbing system containing a suitable neutralizing agent, such as a solution of sodium hydroxide or sodium bicarbonate, to trap any unreacted carbonyl chloride fluoride and acidic byproducts (HCl, HF).

Emergency Procedures:

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Spill: Evacuate the area. If the spill is small and you are trained to do so, neutralize it with an appropriate absorbent material (e.g., sodium bicarbonate or a commercial spill kit for acid gases). For larger spills, contact your institution's emergency response team.

Figure 3: Workflow for the safe handling of carbonyl chloride fluoride.

Conclusion: A Versatile Reagent for Modern Pharmaceutical Synthesis

Carbonyl chloride fluoride represents a valuable, albeit underutilized, tool in the arsenal of the synthetic chemist. Its phosgene-like reactivity, coupled with its unique electronic properties, makes it an attractive reagent for the construction of essential pharmaceutical building blocks such as ureas and carbamates. While the inherent hazards of this compound demand respect and meticulous handling, the implementation of robust safety protocols enables its effective and safe use in a laboratory setting. As the demand for novel and complex drug molecules continues to grow, the strategic application of reactive reagents like carbonyl chloride fluoride will undoubtedly play a crucial role in advancing the frontiers of pharmaceutical innovation.

References

-

Device and method for synthesizing carbonyl fluoride. (n.d.). Eureka | Patsnap. Retrieved January 26, 2026, from [Link]

- Catalyst for preparing phosgene and preparation method therefor, and method for preparation of phosgene and comprehensive utilization of energy thereof. (n.d.). Google Patents.

-

CARBONYL CHLORIDE FLUORIDE | CAS 353-49-1. (n.d.). LookChem. Retrieved January 26, 2026, from [Link]

-

The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Urea. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. (2017). PubMed. Retrieved January 26, 2026, from [Link]

-

Novel synthetic pathway for the production of phosgene. (2021). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

[11C]Carbonyl Difluoride-a New and Highly Efficient [11C]Carbonyl Group Transfer Agent. (2020). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Renewable Reagent for Nucleophilic Fluorination. (2022). The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. (2024). Organic Letters. Retrieved January 26, 2026, from [Link]

-

Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. (2022). Kobe University News site. Retrieved January 26, 2026, from [Link]

-

Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021). Organic Letters. Retrieved January 26, 2026, from [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 26, 2026, from [Link]

-

The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. (n.d.). Retrieved January 26, 2026, from [Link]

-

One-Pot Synthesis of Ureas from Boc-Protected Amines. (2014). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

PHOSGENE. (n.d.). New Drug Approvals. Retrieved January 26, 2026, from [Link]

-

Thiocarbonyl fluoride generated in situ from difluorocarbene for cyclization of vicinal X-H substituted amines (X = N, O or S). (2023). ScienceDirect. Retrieved January 26, 2026, from [Link]

-

Geminal homologative fluorination of carbonyl derivatives en route to 1-fluoro-2-haloethyl skeletons. (n.d.). Chemical Communications. Retrieved January 26, 2026, from [Link]

-

FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.). Retrieved January 26, 2026, from [Link]

-

Phosgene derivatives. (2015). Pharmaceutical Networking. Retrieved January 26, 2026, from [Link]

-

Synthesis and characterization of novel N-acyl cyclic urea derivatives. (n.d.). Arkat USA. Retrieved January 26, 2026, from [Link]

-

One-pot synthesis of ureas from Boc-protected amines. (2014). PubMed. Retrieved January 26, 2026, from [Link]

- Catalytic synthesis of urea from carbon monoxide and amine compound. (n.d.). Google Patents.

Sources

- 1. Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer | Kobe University News site [kobe-u.ac.jp]

- 2. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel synthetic pathway for the production of phosgene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]

- 6. One-pot synthesis of ureas from Boc-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Carbonyl Chloride Fluoride: A Versatile Reagent in Modern Agrochemical Synthesis

Introduction: Navigating the Synthesis of Complex Agrochemicals

In the competitive landscape of agrochemical research and development, the efficient and safe synthesis of novel active ingredients is paramount. The introduction of fluorine-containing functional groups has been a particularly fruitful strategy for enhancing the efficacy, metabolic stability, and overall performance of pesticides, herbicides, and fungicides. Among the diverse array of fluorinating agents, carbonyl chloride fluoride (COClF) has emerged as a reagent of significant interest, offering a unique reactivity profile that bridges the gap between the highly reactive phosgene (COCl₂) and the less reactive carbonyl fluoride (COF₂). This guide provides an in-depth exploration of carbonyl chloride fluoride as a key reagent in agrochemical production, detailing its applications, reaction mechanisms, and providing practical protocols for its use in the laboratory.

Physicochemical Properties and Reactivity Profile

Carbonyl chloride fluoride is a colorless, pungent gas at room temperature. Its utility as a reagent stems from the differential reactivity of the chlorine and fluorine atoms attached to the carbonyl group. The carbon-chlorine bond is more susceptible to nucleophilic attack than the stronger carbon-fluorine bond, allowing for selective reactions.

Table 1: Physicochemical Properties of Carbonyl Chloride Fluoride

| Property | Value |

| Chemical Formula | CClFO |

| Molar Mass | 82.46 g/mol |

| Boiling Point | -40 °C |

| Appearance | Colorless gas |

| Odor | Pungent |

The reactivity of carbonyl chloride fluoride allows it to serve as a versatile building block for several key functional groups in agrochemicals, most notably fluoroformates and carbamoyl fluorides. These moieties are integral to the structure and activity of numerous commercially successful products.

Core Applications in Agrochemical Synthesis

The primary application of carbonyl chloride fluoride in the agrochemical industry lies in its ability to introduce the -OC(O)F (fluoroformate) and -N(R)C(O)F (carbamoyl fluoride) functional groups. These groups can be further elaborated or may themselves be part of the final active ingredient, contributing to its biological activity.

Synthesis of Fluoroformate Intermediates

Fluoroformates are valuable intermediates in the synthesis of many agrochemicals, particularly certain classes of fungicides and herbicides. They are typically prepared by the reaction of an alcohol with carbonyl chloride fluoride. The reaction proceeds via a nucleophilic attack of the alcohol on the carbonyl carbon, with the subsequent loss of hydrogen chloride.

The choice of carbonyl chloride fluoride over phosgene for this transformation can offer advantages in terms of selectivity and milder reaction conditions. The resulting fluoroformates can then be used in subsequent synthetic steps.

Synthesis of Carbamoyl Fluoride Moieties

Carbamoyl fluorides are key structural components of many insecticides and herbicides, including sulfonylureas and phenyl carbamates.[1] These are typically synthesized through the reaction of a primary or secondary amine with carbonyl chloride fluoride. Similar to fluoroformate synthesis, the reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of hydrogen chloride.

The resulting carbamoyl fluorides can be valuable intermediates. For instance, they can react with sulfonamides to form the sulfonylurea bridge, a critical linkage in a major class of herbicides. While many industrial syntheses of sulfonylureas utilize phosgene or chloroformates, the use of a carbamoyl fluoride intermediate offers an alternative pathway with potentially different selectivity and handling requirements.[1]

Application in the Synthesis of Key Agrochemical Classes

While direct, publicly available protocols for the synthesis of specific commercial agrochemicals using carbonyl chloride fluoride are often proprietary, its utility can be illustrated through its application in the synthesis of key agrochemical classes.

Sulfonylurea Herbicides

Sulfonylurea herbicides are a major class of compounds that act by inhibiting the enzyme acetolactate synthase in plants.[1] A key step in their synthesis is the formation of the sulfonylurea bridge. This is often achieved by reacting a sulfonamide with an isocyanate or a carbamoyl chloride. A synthetic strategy employing carbonyl chloride fluoride would involve the initial formation of a carbamoyl fluoride from a heterocyclic amine, which is then reacted with a substituted benzenesulfonamide.

Example Synthetic Pathway:

-

Formation of the Carbamoyl Fluoride: A substituted aminopyrimidine or aminotriazine is reacted with carbonyl chloride fluoride in the presence of a base to form the corresponding carbamoyl fluoride.

-

Formation of the Sulfonylurea Bridge: The carbamoyl fluoride is then reacted with a substituted benzenesulfonamide to yield the final sulfonylurea herbicide.

Phenyl Carbamate Herbicides

Phenyl carbamate herbicides, such as chlorpropham, are another important class of agrochemicals. Their synthesis typically involves the reaction of a substituted aniline with a chloroformate. A plausible synthetic route using carbonyl chloride fluoride would first involve the synthesis of a phenyl carbamoyl fluoride from a substituted aniline, which could then be reacted with an alcohol.

Benzoylurea Insecticides

Benzoylurea insecticides, like diflubenzuron, function by inhibiting chitin synthesis in insects. The core of their structure is a benzoylurea moiety. The synthesis often involves the reaction of a substituted aniline with a benzoyl isocyanate. An alternative approach utilizing carbonyl chloride fluoride could involve the preparation of a carbamoyl fluoride from a substituted aniline, which is then reacted with a substituted benzamide.

Experimental Protocols

Safety Precaution: Carbonyl chloride fluoride is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for the Synthesis of an Alkyl Fluoroformate

This protocol is adapted from established procedures for the synthesis of fluoroformates.

Materials:

-

Alcohol (1.0 eq)

-

Carbonyl chloride fluoride (1.1 - 1.5 eq)

-

Anhydrous, non-protic solvent (e.g., dichloromethane, diethyl ether)

-

Tertiary amine base (e.g., triethylamine, pyridine) (1.1 eq)

-

Schlenk flask or similar reaction vessel equipped with a magnetic stir bar, gas inlet, and a bubbler or a trap for HCl gas.

Procedure:

-

Under an inert atmosphere, dissolve the alcohol (1.0 eq) and the tertiary amine base (1.1 eq) in the anhydrous solvent in the reaction vessel.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly bubble carbonyl chloride fluoride (1.1 - 1.5 eq) through the cooled solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture can be filtered to remove the amine hydrochloride salt.

-

The filtrate is then carefully concentrated under reduced pressure to yield the crude fluoroformate.

-

Purification can be achieved by distillation or column chromatography, depending on the properties of the product.

Causality behind Experimental Choices:

-

Low Temperature: The reaction is performed at low temperature to control the exothermicity of the reaction and to minimize potential side reactions.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of carbonyl chloride fluoride with atmospheric moisture, which would lead to the formation of HF and CO₂.

-

Tertiary Amine Base: The base is added to neutralize the HCl gas that is formed during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions.

-

Excess Carbonyl Chloride Fluoride: A slight excess of the reagent is often used to ensure complete conversion of the alcohol.

Protocol 2: General Procedure for the Synthesis of a Carbamoyl Fluoride

This protocol provides a general method for the synthesis of carbamoyl fluorides from primary or secondary amines.

Materials:

-

Amine (primary or secondary) (1.0 eq)

-

Carbonyl chloride fluoride (1.1 - 1.5 eq)

-

Anhydrous, aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine) (1.1 eq)

-

Reaction vessel equipped for handling toxic gases under an inert atmosphere.

Procedure:

-

In a rigorously dried reaction vessel under an inert atmosphere, dissolve the amine (1.0 eq) and the tertiary amine base (1.1 eq) in the anhydrous solvent.

-

Cool the solution to 0 °C or -78 °C, depending on the reactivity of the amine.

-

Slowly introduce carbonyl chloride fluoride (1.1 - 1.5 eq) into the stirred solution via a gas inlet tube.

-